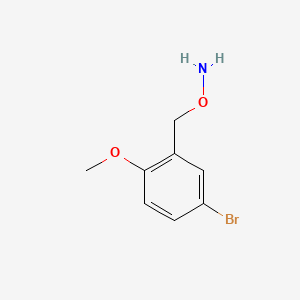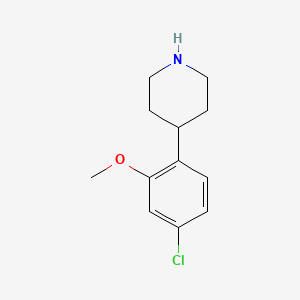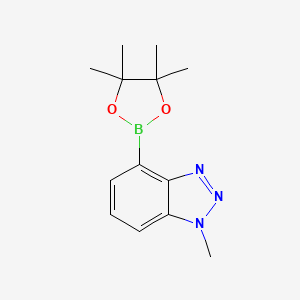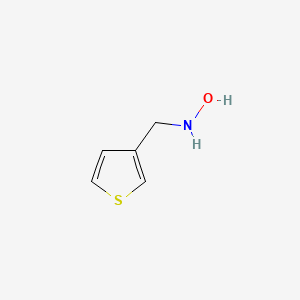
N-methyl-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamide structure, with an additional methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(trifluoromethyl)benzenesulfonamide typically involves the trifluoromethylation of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final compound.
化学反応の分析
Types of Reactions
N-methyl-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
科学的研究の応用
N-methyl-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzymes.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the N-methyl group.
N-ethyl-4-(trifluoromethyl)benzenesulfonamide: Contains an ethyl group instead of a methyl group.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of a sulfonamide group.
Uniqueness
N-methyl-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and N-methyl groups, which confer distinct chemical properties and reactivity. These structural features enhance its potential as a versatile reagent in organic synthesis and as a potent enzyme inhibitor in biological research.
特性
分子式 |
C8H8F3NO2S |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
N-methyl-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |
InChIキー |
NRKCZBWVAQJOOG-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)

![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)

![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)

![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)





![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)

